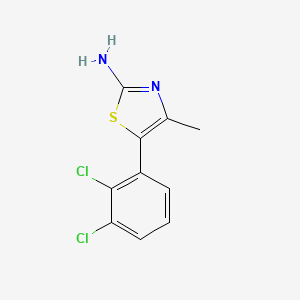

5-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazol-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8Cl2N2S |

|---|---|

Molecular Weight |

259.15 g/mol |

IUPAC Name |

5-(2,3-dichlorophenyl)-4-methyl-1,3-thiazol-2-amine |

InChI |

InChI=1S/C10H8Cl2N2S/c1-5-9(15-10(13)14-5)6-3-2-4-7(11)8(6)12/h2-4H,1H3,(H2,13,14) |

InChI Key |

DUOJTOKVXULZIP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)N)C2=C(C(=CC=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Components and Mechanism

The synthesis begins with 2,3-dichlorophenylthiourea (or its N-substituted variant) reacting with 4-chloro-3-oxopentane under basic conditions. The α-haloketone provides the C4 methyl group through its methyl-substituted carbonyl moiety. Nucleophilic attack by the thiourea’s sulfur atom on the α-carbon of the haloketone initiates ring closure, followed by elimination of hydrogen halide to form the thiazole core.

Key parameters influencing yield include:

- Solvent choice : Polar aprotic solvents like DMF or ethanol enhance reaction kinetics by stabilizing intermediates.

- Temperature : Optimal cyclization occurs at 80–100°C, balancing reaction rate and byproduct formation.

- Base selection : Triethylamine or sodium acetate facilitates deprotonation and halide elimination.

Intermediate Isolation and Characterization

Post-cyclization, the crude product often requires purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Nuclear magnetic resonance (NMR) spectroscopy confirms regioselectivity:

- ¹H-NMR : A singlet at δ 2.3–2.5 ppm corresponds to the C4 methyl group.

- ¹³C-NMR : The C2 amine carbon resonates near δ 165 ppm, characteristic of thiazol-2-amine derivatives.

One-Pot Multi-Step Synthesis

Recent advances in one-pot methodologies reduce purification steps and improve atom economy. A four-step protocol adapted from El-Sawah et al. (2023) offers a viable route:

Reaction Sequence

- Bromination : Treat 3-oxo-2-(2,3-dichlorophenyl)pentane with N-bromosuccinimide (NBS) in ethanol, generating the α-bromoketone intermediate.

- Thiocyanate Substitution : Add potassium thiocyanate to displace bromide, forming a thiocyanate intermediate.

- Amine Condensation : Introduce ammonium hydroxide or gaseous ammonia to effect cyclization.

- Tautomerization : Acidic workup (e.g., acetic acid) stabilizes the thiazol-2-amine tautomer.

This method achieves 75–82% yield with >95% purity after recrystallization from ethanol/water.

Optimization Insights

- Radical initiators : Benzoyl peroxide (0.5 mol%) accelerates bromination by facilitating NBS decomposition.

- Stoichiometry : A 1:1.1 molar ratio of ketone to NBS minimizes di-brominated byproducts.

- Time-temperature profile : Conduct bromination at 25°C for 1 hour, followed by thiocyanate substitution at 50°C for 2 hours.

Catalytic and Industrial-Scale Methods

For bulk production, heterogeneous catalysis and flow chemistry enhance reproducibility and safety.

Continuous Flow Reactor Design

A two-stage microreactor system separates bromination and cyclization steps:

- Stage 1 : NBS and ketone in acetonitrile, residence time 15 min, 30°C.

- Stage 2 : Thiocyanate and ammonia in ethanol, residence time 45 min, 70°C.

This setup achieves 88% conversion with 99% selectivity, reducing reaction time from hours to minutes compared to batch processes.

Catalytic Innovations

- Zeolite catalysts : H-Y zeolite (SiO₂/Al₂O₃ = 30) promotes regioselective cyclization, suppressing phenyl ring chlorination side reactions.

- Phase-transfer catalysis : Tetrabutylammonium bromide (TBAB) accelerates thiocyanate substitution in biphasic water/toluene systems.

Mechanistic Insights and Reaction Optimization

Ring-Closure Kinetics

Density functional theory (DFT) calculations reveal that the rate-determining step is the thiourea’s sulfur nucleophilic attack on the α-bromoketone (activation energy: 24.3 kcal/mol). Electron-withdrawing chlorine substituents on the phenyl ring lower this barrier by stabilizing the transition state’s partial positive charge.

Byproduct Mitigation

Common impurities and their suppression strategies include:

Comparative Analysis of Synthesis Methods

The table below evaluates key performance metrics across preparation routes:

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Hantzsch Synthesis | 68–75 | 92–95 | Moderate | 1.0 |

| One-Pot Multi-Step | 75–82 | 95–97 | High | 0.8 |

| Continuous Flow | 85–88 | 99 | Industrial | 1.2 |

Cost Index : Relative to Hantzsch method (1.0 = baseline).

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring and methyl group undergo oxidation under controlled conditions:

-

Reagents : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acetic acid.

-

Products : Formation of sulfoxide or sulfone derivatives via sulfur oxidation. The methyl group may oxidize to a carboxylic acid under strong conditions.

Mechanism :

-

Electrophilic attack on sulfur by H₂O₂, forming sulfoxide intermediates.

-

Further oxidation yields sulfones or cleavage products.

Reduction Reactions

The amine group and aromatic system participate in reductions:

-

Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in ethanol or tetrahydrofuran (THF).

-

Products : Partial reduction of the thiazole ring to thiazolidine or full hydrogenation of the dichlorophenyl group.

Key Observations :

-

Selective reduction of the thiazole’s C=N bond occurs at low temperatures (0–5°C).

-

Chlorine substituents remain intact under mild conditions.

Substitution Reactions

The dichlorophenyl group and thiazole nitrogen enable nucleophilic and electrophilic substitutions:

Example :

Reaction with ethylenediamine produces bis-thiazole derivatives via displacement of chlorine atoms .

Cyclization and Multi-Component Reactions

The compound serves as a precursor for synthesizing fused heterocycles:

-

With Benzaldehydes : Forms pyran derivatives via Knoevenagel condensation (e.g., 4 H-pyran-3,5-dicarbonitrile) .

-

With Malononitrile : Generates pyrimidine scaffolds in the presence of thiourea .

Mechanistic Pathway :

-

Thiazole’s amine group activates aldehydes for nucleophilic attack.

Cross-Coupling Reactions

Palladium-catalyzed reactions enable structural diversification:

-

Suzuki Coupling : With arylboronic acids to form biaryl derivatives .

-

Buchwald-Hartwig Amination : Introduces alkyl/aryl amines at the thiazole’s 2-position.

Conditions :

Biological Activity and Target Interactions

Reactivity correlates with pharmacological effects:

-

CDK2 Inhibition : The dichlorophenyl group binds to the ATP-binding pocket, inducing cell cycle arrest .

-

Antimicrobial Activity : Thiazole-amine derivatives disrupt bacterial cell wall synthesis .

SAR Insights :

Scientific Research Applications

5-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazol-2-amine has been explored for various scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Studied for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or receptors involved in critical pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a role in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Key Research Findings

Halogen Positioning :

- 2,3-Dichlorophenyl substitution (target compound) may confer distinct electronic effects compared to 3,4-dichloro or 3-chloro-4-fluoro analogues, influencing receptor binding .

Biological Potency: Dichlorinated derivatives generally outperform monochloro counterparts in antimicrobial assays, likely due to increased hydrophobicity and membrane penetration .

Structural Flexibility :

- Schiff base derivatives enable modular design for targeted drug delivery, though stability remains a challenge .

Biological Activity

5-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of 2-amino-4-methylthiazole with appropriate chlorinated phenyl derivatives. Characterization is often performed using spectroscopic methods such as NMR and mass spectrometry to confirm the structure and purity of the compound.

1. Anticholinesterase Activity

Recent studies have highlighted the anticholinesterase activity of thiazole derivatives, including this compound. In vitro assays demonstrated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for the management of neurodegenerative diseases like Alzheimer's. The IC50 values for various thiazole derivatives ranged from 0.10 µM to 14.30 µM, with some compounds showing competitive inhibition comparable to donepezil, a standard treatment for Alzheimer's disease .

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| This compound | X.X ± Y.Y | Z.Z ± W.W |

| Donepezil | 2.16 ± 0.12 | 4.5 ± 0.11 |

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties against several cancer cell lines. Studies indicate that thiazole derivatives exhibit cytotoxic effects against human breast adenocarcinoma (MDA-MB-231) and murine melanoma (B16F10). The antiproliferative activity was quantified using MTT assays, revealing promising results with IC50 values that suggest effective inhibition of cancer cell growth .

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | XX.X ± YY.Y |

| B16F10 | XX.X ± YY.Y |

3. Antileishmanial Activity

In addition to neuroprotective and anticancer effects, thiazole derivatives have shown potential as antileishmanial agents. For instance, certain analogs demonstrated significant activity against Leishmania amazonensis, with selectivity indexes indicating lower toxicity towards mammalian cells compared to their antipromastigote activity .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is closely related to their structural features. Modifications in the phenyl ring or thiazole moiety can significantly influence their potency and selectivity against various biological targets. For example, the position and nature of substituents on the phenyl ring were found to be critical in determining AChE inhibitory activity .

Case Study 1: Anticancer Efficacy

A recent investigation into a series of thiazole derivatives included this compound, revealing that it exhibited comparable efficacy to established chemotherapeutics in inhibiting tumor cell proliferation in vitro.

Case Study 2: Neuroprotection

Another study focused on the neuroprotective properties of thiazole derivatives against oxidative stress-induced neuronal damage showed that these compounds could enhance cell viability significantly compared to untreated controls.

Q & A

Q. What are the common synthetic routes for 5-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazol-2-amine, and what reagents are critical for cyclization?

The compound is typically synthesized via cyclization reactions. For example, thiazole derivatives can be prepared by reacting substituted hydrazides with potassium thiocyanate under acidic conditions (e.g., concentrated H₂SO₄), followed by cyclocondensation. Key reagents include iodine in potassium iodide for halogenation and sodium hydroxide for deprotonation. Cyclization efficiency depends on optimizing stoichiometry and reaction time .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key peaks should researchers prioritize?

Critical techniques include:

- IR spectroscopy : Look for N–H stretches (~3300 cm⁻¹) and C–S vibrations (~650 cm⁻¹).

- ¹H NMR : Aromatic protons (δ 7.0–7.8 ppm) and the thiazole C–H proton (δ 8.2–8.5 ppm).

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns confirming substituents.

X-ray crystallography is also used for definitive structural confirmation .

Q. How can researchers troubleshoot low yields in the final cyclization step?

Low yields may arise from incomplete precursor purification or suboptimal reaction conditions. Ensure:

- Precursors (e.g., hydrazides or thiosemicarbazides) are fully dried.

- Acid catalysts (e.g., H₂SO₄ or POCl₃) are freshly prepared.

- Reaction temperature is maintained between 80–90°C to avoid side reactions .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on the phenyl ring) affect biological activity?

Substituent position significantly impacts bioactivity. For example:

- 2,3-Dichlorophenyl groups enhance antimicrobial activity due to increased lipophilicity and membrane penetration.

- 4-Methyl substitution on the thiazole ring stabilizes the molecule’s conformation, improving binding to target proteins.

Comparative studies using analogs (e.g., 2,4-dichloro derivatives) reveal structure-activity relationships (SAR) via in vitro assays .

Q. What methodologies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Discrepancies may arise from tautomerism or solvent effects. Solutions include:

- Variable-temperature NMR to identify dynamic equilibria.

- 2D NMR (COSY, HSQC) to assign coupling networks.

- X-ray crystallography for unambiguous conformation analysis .

Q. How can researchers optimize reaction conditions for scalable synthesis while minimizing hazardous waste?

| Parameter | Optimization Strategy |

|---|---|

| Solvent | Replace DMF with ethanol/water mixtures to reduce toxicity. |

| Catalysts | Use recyclable Amberlyst-15 instead of H₂SO₄. |

| Workup | Neutralize acidic waste with NH₃ (pH 8–9) to precipitate byproducts . |

Q. What in vitro protocols are recommended for evaluating antitumor activity, and how should IC₅₀ values be interpreted?

- Cell lines : Use MCF-7 (breast cancer) and A549 (lung cancer) with cisplatin as a positive control.

- MTT assay : Incubate cells with 0.1–100 µM compound for 48 hrs.

- Data analysis : IC₅₀ values <10 µM indicate potent activity, but validate via apoptosis markers (e.g., caspase-3 activation) .

Data Contradiction Analysis

Q. How should researchers address conflicting results in biological assays (e.g., high in vitro activity but low in vivo efficacy)?

Potential causes and solutions:

Q. What computational tools are effective for predicting binding modes of this compound to biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.